4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane
Description
Properties
IUPAC Name |
4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQZKMCPAJXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. One common method involves the use of morpholine-4-sulfonyl chloride as a starting material, which is then reacted with a suitable thiazepane precursor in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiazepane ring can interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Physical Comparisons
| Compound Name | Core Structure | Sulfonyl Group | Key Substituent | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| Target Compound | 1,4-Thiazepane | Morpholine | 7-Phenyl | N/A | Pharmacological research |
| 4-((4-Fluorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane | 1,4-Thiazepane | 4-Fluorophenyl | 7-Phenyl | N/A | Drug discovery |
| 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride | Benzene | Morpholine | Sulfonyl chloride | 150–152 | Synthetic intermediate |
| 4′-Morpholinoacetophenone | Acetophenone | None | Morpholino | 96–98 | Organic synthesis |
| 4-(Piperidine-4-sulfonyl)-morpholine | Piperidine | Morpholine | None | N/A | Biochemical probes |
Research Findings and Implications
- Synthetic Flexibility : The morpholine sulfonyl group is often introduced via nucleophilic substitution, as seen in piperidine derivatives . Thiazepane analogs may follow similar routes but require tailored ring-closing strategies.
- Morpholine sulfonyl groups may modulate solubility and target engagement .
- Thermal Stability : Morpholine sulfonyl analogs like 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride exhibit high melting points (~150°C), suggesting robustness under thermal stress .
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazepane ring, which is known for its diverse biological activities. The morpholine and phenyl groups contribute to its pharmacological profile, enhancing its interaction with biological targets.
Antifungal Activity
Recent studies have demonstrated that thiazepane derivatives exhibit significant antifungal properties. For instance, compounds similar to This compound have been tested against Candida albicans and Candida parapsilosis. The results indicate that certain derivatives possess a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole.
Table 1: Antifungal Activity of Thiazepane Derivatives
The mechanism of action involves the inhibition of ergosterol synthesis by targeting the enzyme CYP51, crucial for fungal cell membrane integrity. Compounds 2d and 2e showed inhibition rates of ergosterol synthesis at 86% and 88%, respectively, after 48 hours of exposure .
Anticancer Potential
Thiazepane derivatives have also been evaluated for their anticancer activity. The structural features of these compounds allow them to interact with various cellular pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on the cytotoxic effects of thiazepane derivatives revealed that specific compounds significantly inhibited the growth of cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of key signaling pathways.
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural components. The presence of electronegative atoms in the phenyl moiety enhances lipophilicity and facilitates better interaction with biological targets.
Key Findings:
Q & A
Q. What are the recommended synthetic routes for 4-(morpholine-4-sulfonyl)-7-phenyl-1,4-thiazepane, and how do reaction conditions influence yield?
The synthesis of morpholine-sulfonyl derivatives often involves sulfonylation reactions. A two-step approach is typical:
Sulfonylation : React morpholine with a sulfonyl chloride (e.g., benzenesulfonyl chloride derivatives) in a polar aprotic solvent like dichloromethane or DMF at 0–25°C.
Cyclization : Introduce the thiazepane ring via nucleophilic substitution or ring-closing metathesis. For example, ethanol at 78°C under reflux has been effective for analogous thiadiazolo-pyrimidine syntheses, yielding >80% efficiency when using stoichiometric amine bases (e.g., triethylamine) .
Q. Key variables :
Q. What analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the thiazepane ring conformation and sulfonyl group position. For example, the morpholine sulfonyl moiety typically shows a singlet at δ 3.6–3.8 ppm (H) and δ 45–50 ppm (C) .
- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1300 cm and morpholine C-N stretches near 1100 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers assess the purity of this compound, and what challenges arise during purification?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is achievable with gradient elution .
- Recrystallization : Ethanol or DMF/water mixtures are effective solvents. Challenges include low solubility of sulfonyl derivatives, requiring optimization of solvent ratios .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?
Discrepancies in NMR assignments often arise from conformational flexibility in the thiazepane ring or sulfonyl group orientation. Strategies include:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures (−40°C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates H and C shifts for quaternary carbons adjacent to the sulfonyl group .
- X-ray Crystallography : Definitive structural confirmation, though crystallizing sulfonamides may require slow evaporation from DMF/ethyl acetate .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent Recycling : Ethanol, used in reflux conditions for analogous compounds, can be recovered via distillation (78°C boiling point) to reduce costs .
- Catalytic Additives : Pd/C or molecular sieves improve cyclization efficiency by absorbing byproducts (e.g., HCl from sulfonylation) .
- Flow Chemistry : Continuous flow systems mitigate exothermic risks during sulfonylation, enhancing reproducibility at >10 g scales .
Q. How does the sulfonyl-morpholine moiety influence the compound’s reactivity in downstream modifications?
The sulfonyl group is electron-withdrawing, directing electrophilic substitution to the phenyl ring (para position). For example:
- Nitration : Yields 7-(4-nitrophenyl) derivatives under HNO/HSO at 0°C.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the phenyl group using Pd(PPh) catalysis .
Q. What experimental designs are recommended for evaluating biological activity (e.g., receptor binding)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
